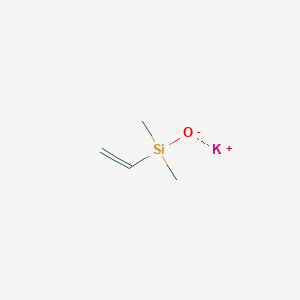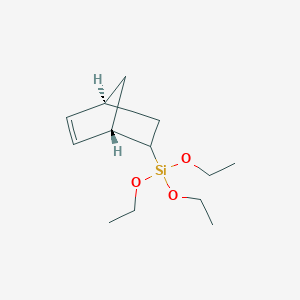
Potassium vinyldimethylsilanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium vinyldimethylsilanolate is an organosilicon compound with the molecular formula C4H9KOSi. It is a potassium salt of vinyldimethylsilanol and is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a vinyl group attached to a silicon atom, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium vinyldimethylsilanolate can be synthesized through several methods. One common approach involves the reaction of vinyldimethylsilanol with potassium hydroxide. This reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Another method involves the use of potassium trimethylsilanolate as a precursor. In this approach, potassium trimethylsilanolate reacts with divinyltetramethylsiloxane (DVDS) in the presence of a palladium catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium vinyldimethylsilanolate undergoes various types of chemical reactions, including:
Vinylation Reactions: It is commonly used in palladium-catalyzed vinylation reactions with aryl halides to form functionalized styrenes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the vinyl group is replaced by other nucleophiles.
Polymerization Reactions: It can initiate ring-opening polymerization (ROP) of cyclic siloxanes to produce polydimethylsiloxanes.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes such as Pd(dba)2 or Pd2(dba)3 are often used in vinylation reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Reaction Conditions: Reactions typically occur under inert atmospheres (e.g., argon) and at elevated temperatures (e.g., 50-67°C) to ensure optimal reactivity.
Major Products Formed
Functionalized Styrenes: These are major products in vinylation reactions.
Polydimethylsiloxanes: These are produced through polymerization reactions and are used in various industrial applications.
Scientific Research Applications
Potassium vinyldimethylsilanolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Polymer Chemistry: It is employed in the synthesis of polydimethylsiloxanes, which are important in the production of silicone-based materials.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of advanced materials with unique properties, such as hydrophobic coatings and flexible electronics.
Mechanism of Action
The mechanism of action of potassium vinyldimethylsilanolate involves the activation of the vinyl group through coordination with metal catalysts such as palladium. This activation facilitates the formation of carbon-carbon bonds in vinylation reactions. The compound can also act as a nucleophile in substitution reactions, where the potassium ion stabilizes the transition state, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Potassium trimethylsilanolate: Similar in structure but with a trimethylsilyl group instead of a vinyldimethylsilyl group.
Potassium ethynyldimethylsilanolate: Contains an ethynyl group instead of a vinyl group, leading to different reactivity.
Potassium dimethylphenylsilanolate: Contains a phenyl group, which imparts different electronic properties.
Uniqueness
Potassium vinyldimethylsilanolate is unique due to its vinyl group, which provides distinct reactivity in vinylation and polymerization reactions. This makes it particularly valuable in the synthesis of functionalized organic compounds and advanced polymeric materials .
Properties
IUPAC Name |
potassium;ethenyl-dimethyl-oxidosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9OSi.K/c1-4-6(2,3)5;/h4H,1H2,2-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLYDIGHZNBPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)





![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)


